molecular formula C15H19N5O B7520304 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide

2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide

Cat. No.: B7520304
M. Wt: 285.34 g/mol
InChI Key: VMQUIQPLKGWHIS-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide is a chemical compound that features a cyclohexyl group attached to an acetamide moiety, which is further connected to a phenyl ring substituted with a 1H-1,2,3,4-tetrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the tetrazole-substituted phenyl compound with chloroacetyl chloride in the presence of a base like triethylamine.

    Cyclohexyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring or the cyclohexyl group.

    Reduction: Reduced forms of the acetamide or tetrazole groups.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and phenyl groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide
  • 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]propionamide
  • 2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]butyramide

Uniqueness

2-Cyclohexyl-N-[3-(1H-1,2,3,4-tetraazol-1-YL)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring is particularly notable for its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-cyclohexyl-N-[3-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-15(9-12-5-2-1-3-6-12)17-13-7-4-8-14(10-13)20-11-16-18-19-20/h4,7-8,10-12H,1-3,5-6,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQUIQPLKGWHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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